molecular formula C18H18ClNO3 B6543780 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate CAS No. 1004482-42-1

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate

Cat. No.: B6543780
CAS No.: 1004482-42-1
M. Wt: 331.8 g/mol
InChI Key: WLAYKXHXBGOVGN-UHFFFAOYSA-N
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Description

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a methyl 2-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with {[2-(4-chlorophenyl)ethyl]carbamoyl} chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(4-bromophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate
  • {[2-(4-fluorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate
  • {[2-(4-methylphenyl)ethyl]carbamoyl}methyl 2-methylbenzoate

Uniqueness

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-methylbenzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13-4-2-3-5-16(13)18(22)23-12-17(21)20-11-10-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAYKXHXBGOVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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